molecular formula C16H16F3N3O5S B2616395 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396814-87-1

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2616395
CAS No.: 1396814-87-1
M. Wt: 419.38
InChI Key: UTXGTSVVMYAZSH-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique combination of functional groups, including a benzodioxine ring, a sulfonyl group, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxine ring, followed by the introduction of the sulfonyl group. The oxadiazole ring is then synthesized and attached to the piperidine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperazine
  • 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]morpholine
  • 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyrrolidine

Uniqueness: The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical stability, and reactivity profiles, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O5S/c17-16(18,19)15-21-20-14(27-15)10-3-5-22(6-4-10)28(23,24)11-1-2-12-13(9-11)26-8-7-25-12/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGTSVVMYAZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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